2-ethyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
“2-ethyl-1H-imidazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1342111-54-9 . It has a molecular weight of 194.64 and its IUPAC name is 2-ethyl-1H-imidazole-4-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “2-ethyl-1H-imidazole-4-sulfonyl chloride” is 1S/C5H7ClN2O2S/c1-2-4-7-3-5 (8-4)11 (6,9)10/h3H,2H2,1H3, (H,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-ethyl-1H-imidazole-4-sulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties may need to be determined experimentally.Scientific Research Applications
Catalysis and Synthesis :
- It has been used in the synthesis of dihydropyrimidinones under solvent-free conditions, showcasing its role as a catalyst in organic synthesis (Sajjadifar, Nezhad, & Darvishi, 2013).
- In the preparation of sulfonic acid functionalized imidazolium salts/FeCl3, it acts as a catalyst for the synthesis of benzimidazoles, demonstrating its utility in facilitating chemical reactions (Khazaei et al., 2011).
Antimicrobial Activities :
- Research on new sulfonyl phenoxides synthesized using 2-ethyl-1H-imidazole-4-sulfonyl chloride has explored their antimicrobial properties. These compounds showed activity against various microbes, indicating potential applications in the development of new antimicrobial agents (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Safety and Sensitivity Analysis :
- Studies on the sensitivities of various imidazole-1-sulfonyl azide salts, including derivatives of 2-ethyl-1H-imidazole-4-sulfonyl chloride, have provided insights into their safety and handling characteristics. This is crucial for their application in laboratory and industrial settings (Fischer et al., 2012).
Corrosion Inhibition :
- Research on halogen-substituted imidazoline derivatives, related to 2-ethyl-1H-imidazole-4-sulfonyl chloride, has demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in protecting metals against corrosion (Zhang et al., 2015).
Material Science :
- The compound has been implicated in the development of stable anion exchange membranes for alkaline fuel cells, highlighting its role in the advancement of energy storage technology (Yang et al., 2014).
Organic Synthesis :
- In the synthesis of pyrrolidinone derivatives, 1,1′-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride, a related compound, demonstrated its catalytic efficiency under mild conditions. This shows its importance in facilitating complex organic reactions (Khaligh et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-1H-imidazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-4-7-3-5(8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQMFABXNGQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1H-imidazole-4-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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